Stannane, tributylpentyl-
Overview
Description
Stannane, tributylpentyl- is an organotin compound, which means it contains tin atoms bonded to carbon atoms. Organotin compounds are known for their versatility in organic synthesis and industrial applications. Stannane, tributylpentyl- is particularly notable for its use as a radical reducing agent due to the relatively weak bond between tin and hydrogen .
Preparation Methods
The preparation of stannane, tributylpentyl- typically involves the reduction of corresponding tin chlorides with reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane . Industrial production methods often utilize distillation under reduced pressure to obtain the hydride in good yield. For example, the distillation of tributyltin oxide with polymethylhydrosiloxane under reduced pressure yields tributyltin hydride .
Chemical Reactions Analysis
Stannane, tributylpentyl- undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the tin-hydrogen bond is cleaved and replaced by other groups.
Dehalogenation: It is used in dehalogenation reactions to remove halogen atoms from organic molecules.
Common reagents and conditions for these reactions include azobisisobutyronitrile (AIBN) as a radical initiator and light irradiation to propagate the radical chain mechanism . Major products formed from these reactions include hydrocarbons and dehalogenated organic compounds .
Scientific Research Applications
Stannane, tributylpentyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of stannane, tributylpentyl- involves the generation of stannyl radicals. These radicals are highly reactive and can abstract hydrogen atoms from other molecules, propagating a radical chain reaction . The molecular targets and pathways involved include the cleavage of tin-hydrogen bonds and the formation of new carbon-tin bonds .
Comparison with Similar Compounds
Stannane, tributylpentyl- can be compared with other organotin hydrides such as tributyltin hydride and triphenyltin hydride. While all these compounds serve as radical reducing agents, stannane, tributylpentyl- is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions . Similar compounds include:
Tributyltin hydride: Known for its use in radical reductions and hydrostannation reactions.
Triphenyltin hydride: Another organotin hydride used in organic synthesis.
Properties
IUPAC Name |
tributyl(pentyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3-5H2,2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMNINHBRXMQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229247 | |
Record name | Stannane, tributylpentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78693-51-3 | |
Record name | Stannane, tributylpentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, tributylpentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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